molecular formula C13H15N5 B120005 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- CAS No. 146177-60-8

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl-

Cat. No. B120005
M. Wt: 241.29 g/mol
InChI Key: BVELQIUUCUVWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazoquinoxalines and is known for its unique molecular structure and properties.

Mechanism Of Action

The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the growth and proliferation of cancer cells. The compound has also been reported to inhibit viral replication by targeting viral enzymes and proteins.

Biochemical And Physiological Effects

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. The compound has also been reported to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- in lab experiments include its high potency, selectivity, and low toxicity. The compound is also readily available and can be synthesized in large quantities. However, the limitations of using the compound in lab experiments include its poor solubility in aqueous solutions and its instability under certain conditions.

Future Directions

There are several future directions for the research on 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl-. One direction is to further investigate the mechanism of action of the compound and identify the specific targets it interacts with. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. The compound can also be modified to improve its solubility and stability. Further studies are also needed to evaluate the safety and efficacy of the compound in clinical trials and to identify its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound has been reported to have anticancer, antiviral, and antibacterial properties and has also been studied for its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of the compound and to identify its potential therapeutic applications.

Synthesis Methods

The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- involves the reaction of 2,3-dimethylquinoxaline with 1,2-diaminobenzene in the presence of a palladium catalyst. The reaction yields the desired compound in good yield and purity. The synthesis method is well established and has been reported in various scientific literature.

Scientific Research Applications

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, antiviral, and antibacterial properties. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

146177-60-8

Product Name

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl-

Molecular Formula

C13H15N5

Molecular Weight

241.29 g/mol

IUPAC Name

3,4,5,8-tetramethylimidazo[4,5-f]quinoxalin-2-amine

InChI

InChI=1S/C13H15N5/c1-6-5-15-9-7(2)8(3)12-11(10(9)16-6)17-13(14)18(12)4/h5H,1-4H3,(H2,14,17)

InChI Key

BVELQIUUCUVWDT-UHFFFAOYSA-N

SMILES

CC1=CN=C2C(=C(C3=C(C2=N1)N=C(N3C)N)C)C

Canonical SMILES

CC1=CN=C2C(=C(C3=C(C2=N1)N=C(N3C)N)C)C

Other CAS RN

146177-60-8

Origin of Product

United States

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